molecular formula C16H18N2O3S B495399 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide CAS No. 335416-35-8

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B495399
CAS No.: 335416-35-8
M. Wt: 318.4g/mol
InChI Key: BSFFQTHEJJHQHE-UHFFFAOYSA-N
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Description

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has been studied for its potential anti-inflammatory and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its anti-inflammatory and antioxidant properties.

    Medicine: Potential use as an anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional NSAIDs.

    Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide
  • N-[4-[(3,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide

Uniqueness

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which enhances its anti-inflammatory and antioxidant properties compared to other similar compounds. The presence of the 3,5-dimethyl groups provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-8-12(2)10-15(9-11)18-22(20,21)16-6-4-14(5-7-16)17-13(3)19/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFFQTHEJJHQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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